1-P-甲苯基-1-对甲苯基甲基异氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

TosMIC is synthesized and utilized for constructing a wide range of heterocyclic compounds. Its reactivity is highlighted in the synthesis of fused heterocycles such as pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Notably, TosMIC's role in synthesizing complex natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B is significant, demonstrating its versatility and utility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).

Molecular Structure Analysis

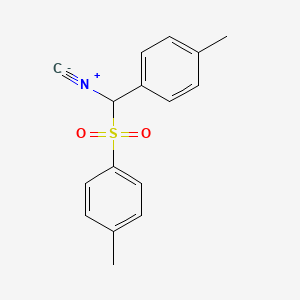

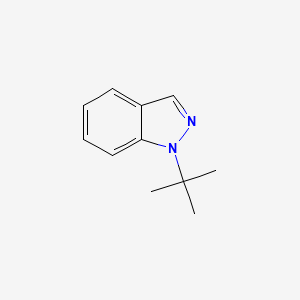

The molecular structure of TosMIC, characterized by the presence of a tosyl group attached to a methyl isocyanide moiety, is crucial for its reactivity. This structure facilitates the formation of a zwitterionic intermediate when reacted with certain reagents, which can then be trapped by nucleophiles or used in cycloaddition reactions to form complex structures.

Chemical Reactions and Properties

TosMIC participates in various chemical reactions, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions. Its α-acidic isocyanide character is pivotal in the synthesis of functionalized pyrroles, demonstrating its capability to act as a versatile building block in organic chemistry. The efficient synthesis of dialkyl 2-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3,4-dicarboxylates via 1-methylimidazole-catalyzed reactions showcases its utility in generating functionalized heterocycles (Adib, Mohammadi, Sheikhi, & Bijanzadeh, 2011).

Physical Properties Analysis

The physical properties of TosMIC, such as its solid state at room temperature and relative odorlessness, make it a user-friendly reagent in the laboratory. These properties, coupled with its stability, allow for its widespread use in synthetic organic chemistry.

Chemical Properties Analysis

TosMIC's chemical properties, including its reactivity with aldehydes to afford valuable heterocycles and its role in the synthesis of imidazoles and pyrroles, highlight its significance as a polyfunctional reagent. It is especially noted for its role in the one-step synthesis of nitriles from ketones, introducing a one-carbon unit into the molecule, which underscores its utility in expanding the toolbox of organic synthesis (Oldenziel, Leusen, & Leusen, 1978).

科学研究应用

有机合成中的新范式

1-对甲苯基-1-对甲苯磺酰基甲基异氰酸酯,通常称为TosMIC(对甲苯基磺酰基甲基异氰酸酯),是有机合成领域中的关键试剂。它在构建生物相关的支架方面发挥了重要作用,包括吡咯、苯并咪唑、咪唑吡啶、喹啉和喹啉等各种融合杂环。此外,TosMIC有助于合成一些著名的天然产物,包括(-)-ushikulide A、variolin B、卟啉原卟啉和mansouramycin B。从2010年开始的文献展示了采用TosMIC的创新合成方法,突出了它在迈克尔加成、环加成以及众多级联/串联/多组分反应中的实用性(Kaur, Wadhwa, & Sharma, 2015)。

咪唑合成

从TosMIC衍生的1-异氰基-1-对甲苯磺酰基-1-烯烃,在咪唑合成中发挥着多功能的新合成子作用。这些化合物是通过N-(1-对甲苯磺酰基-1-烯基)甲酰胺的脱水生成的,而这些甲酰胺是TosMIC与醛或酮反应产物。随后与一次脂肪胺或氨的相互作用高效地产生了1,5-二取代或5-单取代咪唑(Leusen, Schaart, & Leusen, 2010)。

杂环化合物合成

TosMIC及其衍生物因其作为多功能试剂的作用而备受赞誉,在有针对性的有机合成中扮演着关键的“构建块”角色。这有助于设计各种杂环和天然产物。特别是TosMIC在与各种醛反应中的合成潜力凸显了它在提供有价值的杂环化合物方面的重要性。该综述强调了突出这些反应易于进行的催化和技术进步,通过机理方案进行了演示(Vchislo, Fedoseeva, & Verochkina, 2022)。

合成实用性

TosMIC被确定为一种多功能合成试剂,标志着它作为甲基异氰酸酯衍生物中最多功能的合成子的地位。TosMIC的合成用途,详细记录在1996年之前的文献中,并通过额外数据进一步丰富,突出了它在广泛的有机合成中的应用。其作为一种稳定、无味的固体的商业可用性有助于广泛用于合成吡咯,并促进了吲哚的新合成,以及其他应用(Leusen & Leusen, 2004)。

作用机制

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .

安全和危害

1-P-Tolyl-1-tosylmethyl isocyanide may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and is toxic if swallowed or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYGLAKFGVOWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957894 |

Source

|

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-P-Tolyl-1-tosylmethyl isocyanide | |

CAS RN |

36635-66-2 |

Source

|

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)